molecular formula C9H5BrF4O3 B13340522 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B13340522
M. Wt: 317.03 g/mol
InChI Key: MWXHDRNMVFIWGU-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by methoxylation and trifluoromethylation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving high yields and consistent quality. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative atoms like fluorine and bromine can influence the compound’s reactivity and binding affinity. The methoxy and trifluoromethyl groups can also affect its lipophilicity and overall chemical behavior. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of multiple electronegative atoms and functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C9H5BrF4O3

Molecular Weight

317.03 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H5BrF4O3/c1-17-7-3(9(12,13)14)2-4(10)5(6(7)11)8(15)16/h2H,1H3,(H,15,16)

InChI Key

MWXHDRNMVFIWGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(F)(F)F)Br)C(=O)O)F

Origin of Product

United States

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